molecular formula C8H8N4OS B13310601 3-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one

3-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B13310601
M. Wt: 208.24 g/mol
InChI Key: XIRPUBRXLGYUFY-UHFFFAOYSA-N
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Description

3-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one is a heterocyclic compound that features a thiadiazole ring fused with a dihydropyridinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thiadiazole derivative with a dihydropyridinone precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of functional groups with nucleophiles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one is unique due to its combined thiadiazole and dihydropyridinone structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

3-amino-1-(thiadiazol-4-ylmethyl)pyridin-2-one

InChI

InChI=1S/C8H8N4OS/c9-7-2-1-3-12(8(7)13)4-6-5-14-11-10-6/h1-3,5H,4,9H2

InChI Key

XIRPUBRXLGYUFY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C(=C1)N)CC2=CSN=N2

Origin of Product

United States

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